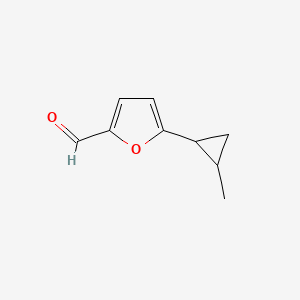

5-(2-Methylcyclopropyl)furan-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

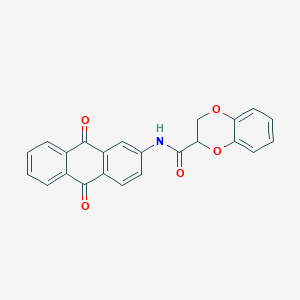

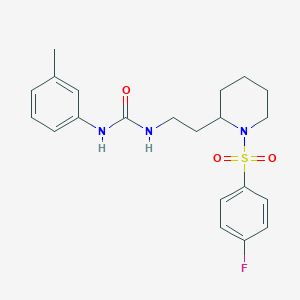

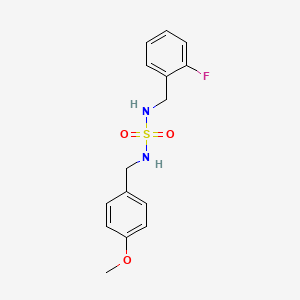

5-(2-Methylcyclopropyl)furan-2-carbaldehyde is a chemical compound with the CAS Number: 39763-79-6 . It has a molecular weight of 150.18 . The IUPAC name for this compound is 5-(2-methylcyclopropyl)-2-furaldehyde .

Molecular Structure Analysis

The InChI code for 5-(2-Methylcyclopropyl)furan-2-carbaldehyde is 1S/C9H10O2/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,5-6,8H,4H2,1H3 . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(2-Methylcyclopropyl)furan-2-carbaldehyde include a molecular weight of 150.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Medicinal Chemistry

5-(2-Methylcyclopropyl)furan-2-carbaldehyde: plays a significant role in medicinal chemistry due to its potential as a building block for pharmaceutical compounds. Its furan ring structure is a common motif in many bioactive molecules, and modifications to this core can lead to the development of new drugs with improved efficacy and safety profiles .

Organic Synthesis

In organic synthesis, this compound can be utilized as a precursor for the synthesis of various heterocyclic compounds. Its aldehyde group is particularly reactive, allowing for the formation of carbon-carbon bonds and the introduction of additional functional groups through reactions such as aldol condensation or Wittig reactions .

Polymer Chemistry

The furan moiety within 5-(2-Methylcyclopropyl)furan-2-carbaldehyde is valuable in polymer chemistry. It can be incorporated into polymers to impart unique properties such as thermal stability and chemical resistance. This makes it a candidate for creating new materials for industrial applications .

Green Chemistry

As a compound that can be derived from renewable resources, it aligns with the principles of green chemistry. It can be used to develop sustainable processes and products that reduce the reliance on non-renewable resources and minimize environmental impact .

Isotope Labeling

Isotope labeling is an essential technique in modern organic chemistry, and 5-(2-Methylcyclopropyl)furan-2-carbaldehyde can be used to introduce isotopic labels into molecules. This is particularly useful for tracking the fate of molecules in biological systems or in the environment .

Spectroscopy

In spectroscopy, this compound can be used as a standard or reference material. Its distinct spectroscopic signature helps in the calibration of instruments and the interpretation of spectral data, which is crucial for accurate analysis .

Antibacterial Agents

The furan ring system is known for its antibacterial properties. Derivatives of 5-(2-Methylcyclopropyl)furan-2-carbaldehyde can be synthesized and tested for their efficacy against various bacterial strains, contributing to the fight against antibiotic resistance .

Industrial Applications

This compound’s versatility makes it suitable for various industrial applications, including the synthesis of dyes, fragrances, and other fine chemicals. Its reactivity and stability under different conditions enable its use in diverse chemical processes .

Propriétés

IUPAC Name |

5-(2-methylcyclopropyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,5-6,8H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFPNYFEWORKHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methylcyclopropyl)furan-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)

![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)

![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)